An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate
An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural diversity of molecular scaffolds plays a pivotal role in the development of novel therapeutics with enhanced efficacy and specificity. Among these, the cyclobutane motif has emerged as a compelling structural element, offering a unique combination of conformational rigidity and three-dimensional character that can significantly influence the pharmacological properties of a molecule.[1][2][3] This guide provides a comprehensive technical overview of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a versatile building block that embodies the potential of functionalized cyclobutane derivatives in the synthesis of complex molecular targets.
This document will delve into the synthesis, characterization, and potential applications of Methyl 3-(benzyloxy)cyclobutanecarboxylate, with a particular focus on its relevance to researchers and professionals in the field of drug development. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a trusted resource for the scientific community.
Physicochemical Properties and Identification
| Property | Value | Source(s) |
| CAS Number | 4934-98-9 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | [4] |
| Molecular Weight | 220.26 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 298 °C at 760 mmHg | [4] |
| Density | 1.11 g/cm³ | [4] |
| SMILES | COC(=O)C1CC(OCC2=CC=CC=C2)C1 | [3] |
| InChIKey | COSCRJLYEZUUMW-UHFFFAOYSA-N |
Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate: A Multi-Step Approach
The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is a multi-step process that typically begins with the construction of the core cyclobutane ring, followed by functional group manipulations to introduce the benzyloxy and methyl ester moieties. A logical and commonly employed synthetic strategy involves the initial preparation of 3-(benzyloxy)cyclobutanone, its subsequent oxidation to the corresponding carboxylic acid, and a final esterification step.
Step 1: Synthesis of 3-(benzyloxy)cyclobutanone
The precursor, 3-(benzyloxy)cyclobutanone, can be synthesized through various reported methods. One effective approach involves a [2+2] cycloaddition reaction between benzyl vinyl ether and trichloroacetyl chloride, followed by a dechlorination step.[6]
Experimental Protocol: Synthesis of 3-(benzyloxy)cyclobutanone
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyl vinyl ether and a suitable zinc-copper couple in an anhydrous solvent such as diethyl ether.
-
Reagent Addition: Trichloroacetyl chloride is added dropwise to the stirred suspension at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the cycloaddition is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Dechlorination: Upon completion of the cycloaddition, the resulting dichlorocyclobutanone intermediate is treated with a reducing agent, such as zinc powder in acetic acid, to afford 3-(benzyloxy)cyclobutanone.[6]
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is subjected to an aqueous work-up. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Oxidation to 3-(benzyloxy)cyclobutanecarboxylic acid
The second step involves the oxidation of the ketone to a carboxylic acid. This transformation can be achieved using various oxidizing agents. A common and efficient method is the Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.
Experimental Protocol: Synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid
-
Baeyer-Villiger Oxidation: 3-(benzyloxy)cyclobutanone is dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
Hydrolysis: The resulting lactone is then hydrolyzed under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Extraction: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 3-(benzyloxy)cyclobutanecarboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
Step 3: Esterification to Methyl 3-(benzyloxy)cyclobutanecarboxylate
The final step is the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this conversion, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[7]
Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Reaction Setup: 3-(benzyloxy)cyclobutanecarboxylic acid is dissolved in a large excess of anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the esterification is monitored by TLC, observing the disappearance of the carboxylic acid spot and the appearance of the less polar ester spot.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude Methyl 3-(benzyloxy)cyclobutanecarboxylate is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product as a colorless to light yellow liquid.[5]
Caption: Synthetic pathway to Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutane ring, the benzylic methylene group, the aromatic ring, and the methyl ester. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The benzylic protons (O-CH₂-Ph) would present as a singlet, and the aromatic protons would be observed in the downfield region. The methyl ester protons (COOCH₃) will be a characteristic singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key signals would include the carbonyl carbon of the ester, the carbons of the cyclobutane ring, the benzylic carbon, the aromatic carbons, and the methyl carbon of the ester.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 220. Other fragmentation patterns could include the loss of the methoxy group or the benzyloxy group.
Applications in Drug Discovery and Development
The incorporation of the cyclobutane scaffold into drug candidates is a strategy increasingly employed to enhance their pharmacological profiles. The rigid, puckered conformation of the cyclobutane ring can confer a favorable pre-organization of pharmacophoric groups, leading to improved potency and selectivity.[2][3] Furthermore, the three-dimensional nature of the cyclobutane moiety can improve physicochemical properties such as solubility and metabolic stability by reducing planarity.[1][2]
Role as a Versatile Building Block
Methyl 3-(benzyloxy)cyclobutanecarboxylate serves as a valuable building block for the synthesis of more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The benzyloxy group is a common protecting group for alcohols, which can be deprotected under various conditions to reveal a hydroxyl group for further functionalization.
Potential in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC.[8] The rigid and defined geometry of cyclobutane derivatives makes them attractive components for PROTAC linkers, as they can control the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex.[8][9] While direct use of Methyl 3-(benzyloxy)cyclobutanecarboxylate in a published PROTAC has not been identified, its structural motifs are highly relevant to the design of rigid and semi-rigid linkers.[10][11]
Caption: General mechanism of action for PROTACs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-(benzyloxy)cyclobutanecarboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The unique structural features of the cyclobutane ring offer significant advantages in the design of molecules with improved pharmacological properties. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the importance of compounds like Methyl 3-(benzyloxy)cyclobutanecarboxylate is set to increase, providing a robust platform for the creation of the next generation of therapeutics.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step A: N-(Benzyloxycarbonyl)-3-methylenecyclobutanamine. Retrieved from [Link]
- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-((benzyloxy)methyl)cyclobutanone (C12H14O2). Retrieved from [Link]
-
PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]
-
PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. Retrieved from [Link]
-
YouTube. (2020, August 8). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. Retrieved from [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]
- 5. Methyl 3-methylcyclobutanecarboxylate | C7H12O2 | CID 68172032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 7. orgosolver.com [orgosolver.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
